Ephedrine hemihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

50906-05-3 |

|---|---|

Molecular Formula |

C20H32N2O3 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrate |

InChI |

InChI=1S/2C10H15NO.H2O/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;/h2*3-8,10-12H,1-2H3;1H2/t2*8-,10-;/m00./s1 |

InChI Key |

ZNGSVRYVWHOWLX-KHFUBBAMSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.O |

Origin of Product |

United States |

Foundational & Exploratory

The Crystal Structure of Ephedrine Hemihydrate: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of ephedrine (B3423809) hemihydrate, a compound of significant interest in the pharmaceutical industry. This document outlines the key crystallographic parameters, details the experimental protocols for its synthesis and structural determination, and explores the biological pathways it influences.

Introduction

Ephedrine, a sympathomimetic amine derived from the Ephedra plant, has a long history of use in traditional and modern medicine. Its hemihydrate form is of particular interest for its stability and formulation characteristics. Understanding the precise three-dimensional arrangement of atoms within the ephedrine hemihydrate crystal is paramount for controlling its physicochemical properties, ensuring drug efficacy, and meeting regulatory standards. This guide synthesizes the available crystallographic data and outlines the methodologies for its characterization.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, providing valuable insights into its solid-state conformation. The primary crystallographic data is summarized in the table below, sourced from the work of Collier et al. (2006) as cataloged in the Crystallography Open Database (COD) under the identifier 2100468.[1]

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Chemical Formula | C₂₀H₃₂N₂O₃ |

| Formula Weight | 348.48 g/mol |

| Crystal System | Orthorhombic |

| Space Group | C 2 2 2₁ |

| a (Å) | 7.3639 |

| b (Å) | 11.2551 |

| c (Å) | 24.1442 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2001.3 |

| Z (formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.156 |

Note on Detailed Structural Parameters: A comprehensive analysis of bond lengths, bond angles, and torsion angles requires access to the full crystallographic information file (CIF). Despite extensive searches, this specific file (COD ID: 2100468) was not publicly accessible at the time of this report. Therefore, a detailed quantitative table of these parameters cannot be provided.

Experimental Protocols

Synthesis and Crystallization of this compound

The following is a generalized protocol for the synthesis and crystallization of ephedrine salts, which can be adapted for the preparation of the hemihydrate form. The process typically involves the neutralization of the free base with the appropriate acid followed by crystallization from a suitable solvent system.

Materials:

-

(-)-Ephedrine free base

-

Purified water

-

Ethanol (or other suitable organic solvent)

-

Hydrochloric acid (for hydrochloride salt precursor)

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

-

pH meter or pH indicator strips

Procedure:

-

Dissolution of Ephedrine Free Base: Dissolve a known quantity of (-)-ephedrine free base in a minimal amount of a suitable solvent, such as ethanol. Gentle warming may be applied to facilitate dissolution.

-

Neutralization: While stirring, slowly add purified water to the ethanolic solution of ephedrine.

-

Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of high-quality single crystals, the solution can be left undisturbed in a vessel that allows for slow evaporation of the solvent. Seeding with a previously obtained crystal of this compound can also encourage crystallization.

-

Isolation and Drying: Once crystals of a suitable size have formed, they are isolated by filtration. The crystals are then washed with a small amount of cold solvent to remove any residual impurities and subsequently dried under vacuum or in a desiccator.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. The general workflow for this analytical technique is outlined below.

Procedure:

-

Crystal Selection and Mounting: A high-quality single crystal of this compound, free from visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, typically using a cryoprotectant to prevent degradation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using least-squares methods to achieve the best possible agreement between the observed and calculated diffraction patterns.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Visualization of Pathways and Workflows

Ephedrine Adrenergic Signaling Pathway

Ephedrine exerts its physiological effects primarily through its interaction with the adrenergic system. It acts as a sympathomimetic agent by both directly stimulating adrenergic receptors and indirectly by promoting the release of norepinephrine (B1679862) from sympathetic nerve terminals. This signaling cascade is initiated through G-protein coupled receptors (GPCRs).

Caption: Ephedrine's adrenergic signaling mechanism.

Experimental Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a compound like this compound follows a well-defined experimental and computational workflow.

Caption: Workflow for single-crystal X-ray analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of Ephedrine Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ephedrine (B3423809) hemihydrate. The information is curated to support research, development, and formulation activities involving this active pharmaceutical ingredient (API). All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical techniques.

Chemical and Physical Properties

Ephedrine hemihydrate is the hydrated form of ephedrine, a sympathomimetic amine commonly used for its bronchodilator and decongestant properties. The presence of water molecules in its crystal structure influences its physical and chemical characteristics.

| Property | Value | Reference |

| Chemical Name | bis((1R,2S)-2-(methylamino)-1-phenylpropan-1-ol);hydrate | [1] |

| Molecular Formula | C₂₀H₃₂N₂O₃ | [1] |

| Molecular Weight | 348.5 g/mol | [1] |

| CAS Number | 50906-05-3 | [1] |

| Appearance | Waxy solid, crystals, or granules | [2] |

| Melting Point | 40 - 42 °C | [2][3] |

| pKa | 9.6 | [3] |

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in the orthorhombic space group C 2 2 2₁. The unit cell parameters are provided in the table below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Orthorhombic | C 2 2 2₁ | 7.3639 | 11.2551 | 24.1442 | 90 | 90 | 90 | [1] |

Solubility Profile

The solubility of ephedrine is influenced by the solvent, temperature, and pH. While specific quantitative data for the hemihydrate form is limited, the solubility of anhydrous ephedrine provides a close approximation. Ephedrine is generally soluble in water and polar organic solvents.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 56.9 g/L | 25 | [4] |

| Water | 63.6 g/L | 30 | [4] |

| Water | 1 g in approx. 20 mL | - | [4] |

| Ethanol | 1 g in 0.2 mL | - | [4] |

| Chloroform | Soluble | - | [2] |

| Ether | Soluble | - | [2] |

| Petroleum Ether | Nearly Insoluble | - |

Stability

This compound is known to be sensitive to light and gradually decomposes upon exposure.[2] Solutions of ephedrine salts have been found to be stable for extended periods at room temperature.[5] For solid-state stability, it is recommended to store this compound in a cool, dark place in a well-closed container.[2]

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and the presence of water.

-

N-H stretching: A peak in the region of 3100-3500 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Peaks in the region of 2800-3100 cm⁻¹.

-

C=C stretching (aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-O stretching: A peak in the region of 1000-1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of ephedrine. Predicted ¹H NMR spectral data in D₂O shows characteristic shifts for the protons in the molecule.[6] The actual spectrum of the hemihydrate may show slight variations due to the crystalline environment and the presence of water.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the characterization of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of this compound.

Methodology:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum pan.

-

Crimp the pan with a lid. An empty, crimped pan is used as a reference.

-

Place the sample and reference pans into the DSC instrument.

-

Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min).

-

Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the water content of this compound.

Methodology:

-

Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

-

Place the pan onto the TGA balance.

-

Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature. The percentage of water is calculated from the weight loss step corresponding to the dehydration event.

X-Ray Powder Diffraction (XRPD)

XRPD is used to analyze the crystal structure and identify the polymorphic form of this compound.

Methodology:

-

Grind the this compound sample to a fine powder.

-

Pack the powder into a sample holder.

-

Mount the sample holder in the XRPD instrument.

-

Expose the sample to monochromatic X-rays (typically Cu Kα radiation).

-

Scan the sample over a range of 2θ angles (e.g., 5° to 40°).

-

The resulting diffraction pattern is a fingerprint of the crystalline solid and can be compared to reference patterns for identification.

Mechanism of Action

Ephedrine is a sympathomimetic amine with a mixed mechanism of action. It acts both directly on adrenergic receptors and indirectly by promoting the release of norepinephrine (B1679862) from sympathetic neurons.[4]

Caption: Mechanism of action of ephedrine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a hydrated pharmaceutical solid like this compound.

Caption: Workflow for physicochemical characterization.

References

Ephedrine Hemihydrate: A Technical Guide to its Mechanism of Action on Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ephedrine (B3423809) is a sympathomimetic amine that exerts its physiological effects through a complex and mixed mechanism of action on the adrenergic system.[1][2][3] This technical guide provides an in-depth analysis of the molecular interactions between ephedrine hemihydrate and adrenergic receptors. It delineates its dual action as both an indirect agonist, primarily by inducing the release of norepinephrine (B1679862), and as a direct agonist at various α- and β-adrenergic receptor subtypes.[1][4][5] This document summarizes key quantitative binding and functional data, details relevant experimental protocols for receptor characterization, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual-Pronged Approach

Ephedrine's sympathomimetic effects are not attributed to a single mode of action but rather to a combination of indirect and direct interactions with the adrenergic system. While it is considered a mixed-acting agonist, its primary mechanism is indirect.[1][3][6]

Indirect Adrenergic Agonism: The Primary Pathway

The principal mechanism of ephedrine relies on its ability to increase the concentration of norepinephrine (NE) in the synaptic cleft.[1][6] This is achieved through two main processes:

-

Norepinephrine Release: Ephedrine is taken up into the presynaptic nerve terminal by the norepinephrine transporter (NET).[2] Inside the neuron, it displaces norepinephrine from storage vesicles, leading to its release into the synapse.[1][2][6][7] This surge in synaptic NE is then free to activate postsynaptic α- and β-adrenergic receptors.[1][2]

-

Inhibition of Norepinephrine Reuptake: Ephedrine can also inhibit the reuptake of norepinephrine from the synapse back into the presynaptic neuron, prolonging its duration of action in the synaptic cleft.[1][5]

Tachyphylaxis, a rapidly diminishing response to successive doses of a drug, can be observed with ephedrine. This is due to the depletion of endogenous norepinephrine stores with repeated use.[1]

Direct Adrenergic Agonism: A Secondary Contribution

In addition to its indirect effects, ephedrine also acts as a direct agonist at both α- and β-adrenergic receptors.[4][8][9] However, its affinity and potency at these receptors are generally considered weak compared to endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[6] Studies on cloned human adrenergic receptors have shown that different isomers of ephedrine possess varying degrees of agonist and even antagonist activity. For instance, some research indicates that ephedrine isomers do not exhibit direct agonist activity at α-adrenergic receptors but rather act as moderate antagonists.[10] Conversely, studies on human β-adrenergic receptors have demonstrated direct agonist activity, with the 1R,2S-ephedrine isomer being the most potent.[11]

Interaction with Adrenergic Receptor Subtypes and Downstream Signaling

The physiological effects of ephedrine are mediated through the activation of various adrenergic receptor subtypes, which are G-protein coupled receptors (GPCRs). The specific downstream signaling cascade is determined by the G-protein to which the receptor is coupled (Gαs, Gαi, or Gαq).[12][13]

α1-Adrenergic Receptors (Gq-coupled)

Activation of α1-receptors, primarily by the released norepinephrine, leads to the contraction of smooth muscle, resulting in effects like vasoconstriction.[1][14]

-

Signaling Pathway:

-

Agonist (norepinephrine) binds to the α1-receptor.

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12]

-

Increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), leading to a cascade of phosphorylation events and ultimately, the cellular response (e.g., smooth muscle contraction).[14]

-

α2-Adrenergic Receptors (Gi-coupled)

α2-receptors are often located on presynaptic nerve terminals and act as autoreceptors, providing negative feedback to inhibit further norepinephrine release.[13]

-

Signaling Pathway:

-

Agonist (norepinephrine) binds to the α2-receptor.

-

Gαi inhibits the enzyme Adenylyl Cyclase.[12]

-

This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA).[13]

-

The downstream effects include smooth muscle contraction and inhibition of neurotransmitter release.[12]

-

β-Adrenergic Receptors (Gs-coupled)

Direct and indirect activation of β-receptors (β1, β2, and β3) mediates a range of effects including increased heart rate and contractility (β1), bronchodilation and vasodilation (β2), and lipolysis (β3).[2][13]

-

Signaling Pathway:

-

Agonist (ephedrine or norepinephrine) binds to the β-receptor.

-

Gαs activates the enzyme Adenylyl Cyclase.[12]

-

This activation leads to an increase in the conversion of ATP to cAMP.[13]

-

Elevated cAMP levels activate Protein Kinase A (PKA).[13]

-

PKA phosphorylates various intracellular proteins, leading to the specific cellular response (e.g., smooth muscle relaxation, increased cardiac muscle contraction).[12]

-

Quantitative Data: Receptor Binding and Functional Potency

The direct interaction of ephedrine isomers with human adrenergic receptors has been quantified in several studies. The data reveal stereoselective differences in both binding affinity and functional activity.

| Receptor Subtype | Ephedrine Isomer | Activity Type | Potency (EC50) | Efficacy (% of Isoproterenol max response) | Reference |

| Human β1-AR | 1R,2S-ephedrine | Agonist | 0.5 µM | 68% | [11] |

| 1S,2R-ephedrine | Agonist | 72 µM | 66% | [11] | |

| 1S,2S-pseudoephedrine | Agonist | 309 µM | 53% | [11] | |

| 1R,2R-pseudoephedrine | Agonist | 1122 µM | 53% | [11] | |

| Human β2-AR | 1R,2S-ephedrine | Agonist | 0.36 µM | 78% | [11] |

| 1R,2R-pseudoephedrine | Agonist | 7 µM | 50% | [11] | |

| 1S,2S-pseudoephedrine | Agonist | 10 µM | 47% | [11] | |

| 1S,2R-ephedrine | Agonist | 106 µM | 22% | [11] | |

| Human β3-AR | 1R,2S-ephedrine | Weak Partial Agonist | 45 µM | 31% | [11] |

Note: The study by Ma et al. (2007) found that ephedrine alkaloids did not activate α1- and α2-ARs but instead acted as antagonists.[10]

Experimental Protocols for Adrenergic Receptor Characterization

The following protocols describe standard assays used to determine the binding affinity and functional activity of compounds like ephedrine at adrenergic receptors.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a test compound (ephedrine) for a receptor by quantifying its ability to compete with a radiolabeled ligand of known affinity.[15][16]

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target adrenergic receptor subtype in an ice-cold lysis buffer.[15][17]

-

Perform differential centrifugation to isolate the cell membrane fraction containing the receptors.[17][18]

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration.[17]

-

-

Assay Incubation:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-CGP 12177 for β1/β2), and varying concentrations of the unlabeled test compound (ephedrine).[15]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled specific ligand).[18]

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[17]

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, separating receptor-bound from free radioligand.[15][17]

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.[15]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Functional Assays

Functional assays measure the cellular response to receptor activation, allowing for the determination of a compound's potency (EC50) and efficacy (Emax).

4.2.1 cAMP Measurement Assay (for Gs/Gi-coupled Receptors)

This assay quantifies changes in intracellular cAMP levels following receptor activation.

-

Principle: Agonist activation of Gs-coupled receptors (β-AR) increases cAMP production, while activation of Gi-coupled receptors (α2-AR) decreases forskolin-stimulated cAMP production.[19]

-

Methodology:

-

Culture cells expressing the target receptor.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

For Gi-coupled receptors, stimulate cells with forskolin (B1673556) to induce a baseline level of cAMP.[19]

-

Add varying concentrations of the test compound (ephedrine).

-

Lyse the cells and measure cAMP levels using a detection kit, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[20]

-

Plot the cAMP concentration against the log concentration of the agonist to determine EC50 and Emax.

-

4.2.2 Intracellular Calcium Measurement Assay (for Gq-coupled Receptors)

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[21][22]

-

Principle: Activation of Gq-coupled receptors (α1-AR) leads to IP3-mediated release of Ca2+ from intracellular stores.[22][23]

-

Methodology:

-

Load cultured cells expressing the receptor with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2, Fluo-4).[24]

-

Add varying concentrations of the test compound (ephedrine).

-

Monitor the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[22][24]

-

The peak fluorescence response is proportional to the amount of calcium released. Plot this response against the log concentration of the agonist to determine EC50 and Emax.

-

4.2.3 GTPγS Binding Assay (for G-Protein Activation)

This is a cell-free, functional assay that directly measures the activation of G-proteins, an early event in the GPCR signaling cascade.[25][26]

-

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is used. Its incorporation into the G-protein is a measure of receptor activation.[25][27]

-

Methodology:

-

Incubate cell membranes expressing the receptor of interest with GDP, varying concentrations of the test agonist (ephedrine), and a fixed concentration of [35S]GTPγS.[25]

-

The reaction is terminated by rapid filtration.

-

The amount of [35S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.

-

Plot the amount of bound [35S]GTPγS against the log concentration of the agonist to determine EC50 and Emax for G-protein activation.

-

Conclusion

The mechanism of action of this compound on adrenergic receptors is multifaceted, characterized by a dominant indirect sympathomimetic effect via norepinephrine release and a lesser, direct agonist effect on β-adrenergic receptors.[1][11] Its interaction with α-adrenergic receptors is more complex, with some evidence suggesting an antagonistic role.[10] A thorough understanding of this dual mechanism, quantified through binding and functional assays, is critical for the rational design and development of novel adrenergic modulators and for optimizing the therapeutic use of ephedrine itself. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacology of this and other sympathomimetic agents.

References

- 1. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. egpat.com [egpat.com]

- 3. ijbcp.com [ijbcp.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]

- 6. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]

- 7. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ionbiosciences.com [ionbiosciences.com]

- 24. youtube.com [youtube.com]

- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 26. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomerism and Chirality of Ephedrine Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedrine (B3423809), a sympathomimetic amine derived from the Ephedra plant, has a long history of use in traditional and modern medicine. Its physiological effects are intrinsically linked to its complex stereochemistry. With two chiral centers, ephedrine exists as four distinct stereoisomers, each exhibiting unique pharmacological profiles. Furthermore, the common pharmaceutical form, ephedrine hemihydrate, adds another layer of complexity to its solid-state characterization. This technical guide provides a comprehensive overview of the stereoisomerism, chirality, and analytical methodologies pertinent to ephedrine and its hemihydrate form, tailored for professionals in drug development and research.

Stereoisomerism and Chirality of Ephedrine

Ephedrine possesses two chiral centers, leading to the existence of four stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine.[1] These isomers are classified into two pairs of enantiomers (ephedrine and pseudoephedrine) and are diastereomers of each other.

The relationship between the stereoisomers can be visualized as follows:

Quantitative Physicochemical Properties

The distinct three-dimensional arrangements of the stereoisomers result in different physical and chemical properties, which are crucial for their separation, identification, and pharmacological activity.

| Property | (1R,2S)-(-)-Ephedrine | (1S,2R)-(+)-Ephedrine HCl | (1S,2S)-(+)-Pseudoephedrine | (1R,2R)-(-)-Pseudoephedrine | This compound |

| Melting Point (°C) | 37-39[2] | 218-220 | 118-120[3] | 118-120[4] | ~40[5] |

| Specific Rotation | -41° (c=5, 1M HCl)[6] | +34.3° (c=5, H₂O) | +52° (c=0.6, ethanol)[3] | -51.2° (in ethanol)[7] | N/A |

| Solubility | Soluble in water[8] | Freely soluble in water | Sparingly soluble in water[7] | N/A | Soluble in water[8] |

This compound

Ephedrine frequently crystallizes as a hemihydrate, with a molecular formula of (C₁₀H₁₅NO)₂·H₂O. This form incorporates one water molecule for every two ephedrine molecules in the crystal lattice. The presence of water can significantly impact the solid-state properties of the active pharmaceutical ingredient, including its stability, dissolution rate, and bioavailability.

Experimental Protocols for Stereoisomer Analysis

The separation and identification of ephedrine stereoisomers are critical for quality control and research purposes. Various analytical techniques are employed, each with its own advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation of ephedrine diastereomers and enantiomers.

-

Methodology for Diastereomer Separation:

-

Column: A reversed-phase C18 or phenyl column is typically used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed. A common mobile phase consists of acetonitrile in an aqueous phosphate buffer.[9]

-

Detection: UV detection at approximately 210 nm is suitable for quantification.[9]

-

Procedure:

-

Prepare the mobile phase and degas it.

-

Dissolve the sample in the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and run the analysis.

-

Identify and quantify the peaks based on the retention times of reference standards.

-

-

-

Methodology for Enantiomeric Separation:

-

Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin (B1172386) (e.g., Chiral-CD) or a polysaccharide-based column (e.g., Lux i-amylose-1), is required.[7][10]

-

Mobile Phase: The composition of the mobile phase is highly dependent on the CSP. For a Chiral-CD column, a mobile phase of 2 mM ammonium (B1175870) formate (B1220265) (pH 3.7) and a methanol (B129727):acetonitrile mixture (70:30, v/v) under isocratic conditions can be effective.[7]

-

Detection: UV or mass spectrometry (MS) detection can be used.

-

Procedure: Similar to diastereomer separation, but with careful optimization of the mobile phase and temperature to achieve baseline resolution of the enantiomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the chiral analysis of ephedrine, often requiring derivatization to improve volatility and chromatographic separation.

-

Methodology:

-

Derivatization: The hydroxyl and secondary amine groups of ephedrine are often derivatized with reagents such as trifluoroacetyl-l-prolyl chloride (l-TPC) or α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric derivatives.[11][12] Acetylation with acetic anhydride (B1165640) can also be performed.[13]

-

Column: A non-chiral capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is used to separate the resulting diastereomers.[12] Alternatively, a chiral column like a β-cyclodextrin column can be used for the direct separation of enantiomers.[13]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is programmed to achieve optimal separation. For example, an initial oven temperature of 95°C can be increased to 270°C at a rate of 10°C/min.[14]

-

Detection: Mass spectrometry is used for detection and identification based on the mass spectra of the derivatives.

-

Procedure:

-

Perform the derivatization reaction on the sample.

-

Extract the derivatives into a suitable organic solvent.

-

Inject the derivatized sample into the GC-MS system.

-

Analyze the resulting chromatogram and mass spectra to identify and quantify the stereoisomers.

-

-

Supercritical Fluid Chromatography (SFC)

SFC is a green analytical technique that offers fast and efficient separation of chiral compounds.

-

Methodology:

-

Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, often with a polar organic modifier such as methanol or ethanol.

-

Column: A chiral stationary phase is required for enantiomeric separation.

-

Detection: UV or tandem mass spectrometry (MS/MS) can be used for detection.

-

Procedure: The sample is dissolved in a suitable solvent and injected into the SFC system. The separation of the four isomers can be achieved rapidly, often in under 15 minutes.[15]

-

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can be adapted for chiral analysis.

-

Methodology:

-

Chiral Selector: A chiral selector is added to the background electrolyte (BGE). Common selectors include cyclodextrins or proteins like bovine serum albumin (BSA).[5][16]

-

Background Electrolyte: A buffer solution, such as a phosphate buffer at a specific pH, is used. For separation using BSA, a 20 mmol/L phosphate buffer at pH 9.0 with 10 µmol/L BSA and 15% (v/v) 2-propanol can be effective.[16]

-

Capillary: An uncoated fused-silica capillary is typically used.

-

Detection: UV detection is commonly employed.

-

Procedure:

-

Fill the capillary with the BGE containing the chiral selector.

-

Inject the sample into the capillary.

-

Apply a high voltage across the capillary to effect separation.

-

Detect the separated enantiomers as they pass the detector.

-

-

Signaling Pathways and Mechanism of Action

Ephedrine exerts its pharmacological effects primarily through its interaction with the adrenergic system. It acts as both a direct and indirect sympathomimetic agent.[17]

Interaction with Adrenergic Receptors

Ephedrine directly stimulates α- and β-adrenergic receptors.[17] The downstream signaling cascades for α1 and β2 receptors are depicted below.

Indirect Sympathomimetic Action

Ephedrine also acts as a norepinephrine (B1679862) releasing agent (NRA). It is taken up into presynaptic neurons by the norepinephrine transporter (NET), leading to the release of norepinephrine into the synaptic cleft. This increases the concentration of norepinephrine available to bind to adrenergic receptors, amplifying the sympathomimetic effect.

Conclusion

The stereochemistry of ephedrine is a fundamental aspect of its pharmacology and a critical consideration in its analysis and pharmaceutical development. The four stereoisomers exhibit distinct physicochemical properties and biological activities, necessitating stereospecific analytical methods for their control and study. This compound, as a common solid form, requires thorough characterization to ensure product quality and performance. A comprehensive understanding of the stereoisomerism, analytical methodologies, and mechanism of action of ephedrine is essential for researchers and professionals in the pharmaceutical sciences.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cas 345-78-8,(1S,2S)-(+)-Pseudoephedrine hydrochloride | lookchem [lookchem.com]

- 3. Buy (1r,2r)-Pseudoephedrine [smolecule.com]

- 4. Separation of enantiomers of ephedrine by capillary electrophoresis using cyclodextrins as chiral selectors: comparative CE, NMR and high resolution MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. e-nps.or.kr [e-nps.or.kr]

- 7. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 12. digitalcommons.pace.edu [digitalcommons.pace.edu]

- 13. dshs-koeln.de [dshs-koeln.de]

- 14. Stereoselective analysis of ephedrine and its stereoisomers as impurities and/or by-products in seized methamphetamine by supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. droracle.ai [droracle.ai]

- 17. Norepinephrine releasing agent - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of Ephedrine Hemihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ephedrine (B3423809) hemihydrate, a critical parameter for its handling, formulation, and analytical development. This document compiles available solubility data, details experimental protocols for its determination, and visualizes relevant biological and experimental workflows.

Introduction to Ephedrine Hemihydrate

Ephedrine is a sympathomimetic amine commonly used as a stimulant, appetite suppressant, concentration aid, decongestant, and to treat hypotension associated with anaesthesia. It exists in a hemihydrate crystalline form, where one molecule of water is associated with two molecules of ephedrine. The solubility of this specific hydrate (B1144303) in various organic solvents is a crucial factor in its purification, processing, and the development of stable pharmaceutical formulations.

Solubility Profile of Ephedrine and its Forms

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature, a general understanding of its solubility can be derived from data on ephedrine (anhydrous) and its salts.

Qualitative Solubility Data

Ephedrine base is generally described as being soluble in several organic solvents. The following table summarizes the qualitative solubility of ephedrine in various solvents. It is important to note that these descriptions may refer to the anhydrous form, and the presence of water in the hemihydrate form can influence solubility.

| Solvent | Qualitative Solubility Description | Citation |

| Ethanol | Soluble | [1][2] |

| Chloroform | Soluble | [1][2] |

| Diethyl Ether | Soluble | [1][2] |

| Mineral Oil | Moderately and slowly soluble | [1][2] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound is scarce. However, data for the closely related anhydrous form and other salts can provide valuable insights.

| Compound Form | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Ephedrine (anhydrous) | Alcohol | Not Specified | ~500 (1 g in 0.2 mL) | [3] |

| d-Ephedrine (B1618797) D-arabonate | Methanol | 10 | 1.9 | [4] |

| d-Ephedrine D-arabonate | Ethanol | 28 | 0.11 | [4] |

Note: The significant solubility of anhydrous ephedrine in alcohol suggests that this compound is also likely to be highly soluble in this solvent. However, the presence of water of hydration might slightly alter this value. The data for d-ephedrine D-arabonate illustrates the significant impact of both the specific salt form and temperature on solubility.

Experimental Protocol for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method. This protocol is based on established pharmaceutical guidelines.

Principle

An excess amount of the solid compound (this compound) is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the filtered supernatant is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (of known purity and characterized solid form)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol) of analytical grade

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and transfer it to a sealed flask.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the flask.

-

Equilibration: Place the sealed flask in a constant temperature shaker bath. Agitate the flasks at a consistent speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

Sample Withdrawal and Filtration: After the equilibration period, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: If necessary, accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of ephedrine in the diluted solution using a validated HPLC or GC method.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Adrenergic Signaling Pathway of Ephedrine

Ephedrine exerts its physiological effects primarily through the adrenergic system. It acts as a sympathomimetic agent by both directly stimulating adrenergic receptors and indirectly by promoting the release of norepinephrine.[5][6][7]

Conclusion

The solubility of this compound in organic solvents is a fundamental property influencing its pharmaceutical development. While comprehensive quantitative data for the hemihydrate form remains an area for further investigation, this guide provides a consolidated overview of the available qualitative and related quantitative information. The detailed experimental protocol for solubility determination offers a robust framework for researchers to generate precise and reliable data. Furthermore, the visualization of the experimental workflow and the adrenergic signaling pathway provides a clear conceptual understanding for professionals in the field. Future studies focusing on generating a comprehensive, temperature-dependent solubility profile of this compound in a variety of organic solvents would be highly valuable to the pharmaceutical industry.

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. drugfuture.com [drugfuture.com]

- 3. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3478101A - Method of resolving dl-ephedrine into its optically active components - Google Patents [patents.google.com]

- 5. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]

Thermal Stability of Ephedrine Hemihydrate: A Thermoanalytical Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedrine (B3423809), a sympathomimetic amine commonly used as a stimulant, appetite suppressant, concentration aid, decongestant, and to treat hypotension, can exist in various solid-state forms, including the hemihydrate. The presence of water in the crystal lattice can significantly influence the physicochemical properties of an active pharmaceutical ingredient (API), including its stability, dissolution rate, and manufacturability. Understanding the thermal behavior of ephedrine hemihydrate is therefore critical for drug development, formulation design, and ensuring the quality and efficacy of the final drug product.

Physicochemical Properties of this compound

This compound has the chemical formula (C₁₀H₁₅NO)₂·H₂O and a molecular weight of approximately 348.48 g/mol . It is known to exist as a crystalline solid. The presence of water of hydration is a key characteristic, and its removal upon heating is a critical thermal event that defines the material's stability.

Thermal Analysis Methodologies

A combination of thermal analysis techniques is essential for a thorough characterization of the stability of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

3.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the water of hydration is lost and to quantify the amount of water present in the crystal structure.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an open aluminum or ceramic pan.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature above the expected decomposition point (e.g., 300 °C).

-

Atmosphere: A dry, inert atmosphere, such as nitrogen gas, is used at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The dehydration of the hemihydrate will be observed as a distinct step-wise mass loss. The theoretical mass loss for a hemihydrate of ephedrine is approximately 5.17%.

3.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the energetics associated with thermal events, such as dehydration and melting.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. A pinhole may be pierced in the lid to allow for the escape of water vapor during dehydration.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature that encompasses all expected thermal events.

-

Atmosphere: A dry, inert atmosphere, such as nitrogen gas, is used at a constant flow rate.

-

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic events (e.g., dehydration, melting) appear as peaks pointing downwards or upwards depending on the instrument's convention, while exothermic events (e.g., crystallization, decomposition) show peaks in the opposite direction. The area under the peak is proportional to the enthalpy change of the transition.

Expected Thermal Behavior and Data Presentation

Based on the nature of a hemihydrate, the following thermal events are anticipated for this compound. The quantitative data presented in the tables below are illustrative templates, as specific experimental values are not publicly available.

Dehydration

Upon heating, this compound is expected to undergo dehydration, releasing its water molecule. This process will be observed as a mass loss in the TGA curve and an endothermic peak in the DSC thermogram.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for the Dehydration of this compound

| Parameter | Expected Value |

| Onset Temperature (°C) | Value to be determined experimentally |

| Peak Temperature (°C) | Value to be determined experimentally |

| Mass Loss (%) | ~5.17% |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for the Dehydration of this compound

| Parameter | Expected Value |

| Onset Temperature (°C) | Value to be determined experimentally |

| Peak Temperature (°C) | Value to be determined experimentally |

| Enthalpy of Dehydration (ΔHdehydration) (J/g) | Value to be determined experimentally |

Melting and Decomposition

Following dehydration, the resulting anhydrous ephedrine will melt at a higher temperature. This will be observed as a sharp endothermic peak in the DSC thermogram. At even higher temperatures, the compound will undergo thermal decomposition.

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data for the Melting of Anhydrous Ephedrine

| Parameter | Expected Value |

| Onset Temperature (°C) | Value to be determined experimentally |

| Peak Temperature (°C) | Value to be determined experimentally |

| Enthalpy of Fusion (ΔHfusion) (J/g) | Value to be determined experimentally |

Visualization of Experimental Workflow and Dehydration Process

The following diagrams, generated using the DOT language, illustrate the logical flow of the thermal analysis and the dehydration process.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Logical relationship of the dehydration of this compound.

Conclusion

The thermal analysis of this compound is a crucial step in its solid-state characterization. While specific experimental data is not widely published, the methodologies of TGA and DSC provide a robust framework for investigating its stability. The expected thermal events include a distinct dehydration step, followed by the melting of the anhydrous form and subsequent decomposition. A thorough understanding of these thermal properties is essential for the development of stable and effective pharmaceutical products containing ephedrine. Further experimental studies are warranted to establish a definitive quantitative profile of the thermal behavior of this compound.

Spectroscopic Characterization of Ephedrine Hemihydrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedrine (B3423809), a sympathomimetic amine derived from the Ephedra plant, has a long history of use in medicine. Its hemihydrate form, a crystalline solid containing one water molecule for every two ephedrine molecules, is of significant interest in pharmaceutical development due to its potential impact on stability, solubility, and bioavailability. A thorough spectroscopic characterization is crucial for understanding the molecular structure, identifying the presence of water, and ensuring the quality and consistency of this active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize ephedrine hemihydrate, including detailed experimental protocols and a comparative analysis of spectroscopic data.

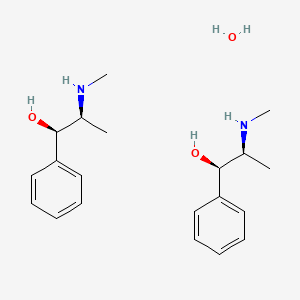

Molecular Structure and Crystallography

This compound has the chemical formula (C₁₀H₁₅NO)₂·H₂O and a molecular weight of 348.49 g/mol . The crystal structure of this compound has been determined by X-ray crystallography. The presence of water molecules within the crystal lattice leads to a distinct packing arrangement and hydrogen bonding network compared to the anhydrous form.

Spectroscopic Characterization Techniques

A multi-technique approach is essential for a comprehensive characterization of this compound. Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the chemical environment of individual atoms. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, IR spectroscopy is particularly useful for identifying the presence of water and studying the hydrogen bonding interactions.

Expected Spectral Features:

The IR spectrum of this compound is expected to be similar to that of anhydrous ephedrine, with the addition of characteristic bands due to the water molecule. Key vibrational modes for the ephedrine molecule include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group of ephedrine and the water of hydration. The presence of hydrogen bonding will influence the position and shape of this band.

-

N-H stretching: A weaker band typically observed in the 3100-3300 cm⁻¹ region.

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations appear in the 2800-3100 cm⁻¹ range.

-

C=C stretching: Aromatic ring vibrations are observed around 1450-1600 cm⁻¹.

-

C-O stretching: The C-O stretching of the alcohol group is typically found in the 1000-1200 cm⁻¹ region.

The water of hydration will introduce a characteristic H-O-H bending vibration around 1630-1650 cm⁻¹.

Quantitative Data:

Due to the limited availability of specific experimental IR data for this compound in the public domain, the following table presents typical IR absorption bands for L-Ephedrine for comparative purposes.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3300 (broad) |

| N-H | Stretching | ~3150 |

| Aromatic C-H | Stretching | ~3030 |

| Aliphatic C-H | Stretching | 2850-2970 |

| C=C | Aromatic Ring Stretching | ~1600, 1490, 1450 |

| C-O | Stretching | ~1050 |

| C-N | Stretching | ~1150 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It provides information about molecular vibrations, similar to IR spectroscopy, but with different selection rules. This can be advantageous for observing non-polar functional groups and skeletal vibrations.

Expected Spectral Features:

The Raman spectrum of this compound will also be dominated by the vibrational modes of the ephedrine molecule. Key features to expect include:

-

Aromatic ring breathing mode: A strong, sharp peak around 1000 cm⁻¹.

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations in the 2800-3100 cm⁻¹ region.

-

Phenyl ring modes: Several bands in the 600-1600 cm⁻¹ region.

The water of hydration is a weak Raman scatterer, and its bands may be difficult to observe, especially at low concentrations.

Quantitative Data:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic Ring Breathing | 1002 |

| Aromatic C-H Stretch | 3060 |

| Aliphatic C-H Stretch | 2900-3000 |

| Phenyl Ring Deformation | 618, 1025, 1208, 1603 |

| C-N Stretch | 834 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution and in the solid state. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. ¹H and ¹³C NMR are the most common types used for organic molecules.

Expected Spectral Features:

-

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the aromatic protons, the methine protons, the methyl protons, and the N-methyl protons. The chemical shifts of the O-H and N-H protons will be sensitive to the solvent and hydrogen bonding. The presence of water will result in a signal, the chemical shift of which is dependent on the solvent and temperature.

-

¹³C NMR: The carbon-13 NMR spectrum will show separate signals for each unique carbon atom in the ephedrine molecule.

Quantitative Data:

Specific NMR data for this compound is scarce. The following tables provide predicted ¹H and ¹³C NMR chemical shifts for ephedrine in D₂O for illustrative purposes.

Predicted ¹H NMR Chemical Shifts for Ephedrine in D₂O

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | m |

| CH-OH | 4.6 - 4.8 | d |

| CH-CH₃ | 2.8 - 3.0 | m |

| N-CH₃ | 2.3 - 2.5 | s |

| C-CH₃ | 0.8 - 1.0 | d |

Predicted ¹³C NMR Chemical Shifts for Ephedrine in D₂O

| Carbon | Chemical Shift (ppm) |

| Aromatic C (quaternary) | ~140 |

| Aromatic CH | 126-129 |

| CH-OH | ~73 |

| CH-CH₃ | ~60 |

| N-CH₃ | ~32 |

| C-CH₃ | ~12 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. For this compound, mass spectrometry would typically be performed on the anhydrous form, as the water molecule is easily lost during ionization.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of ephedrine is characterized by a prominent base peak at m/z 58, which corresponds to the [CH₃-CH=NH-CH₃]⁺ fragment formed by alpha-cleavage. Other significant fragments include the tropylium (B1234903) ion at m/z 91 and the benzoyl cation at m/z 105. The molecular ion peak at m/z 165 may be weak or absent.

Quantitative Data:

The following table lists the major mass spectral fragments for ephedrine.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 58 | 100 | [CH₃-CH=NH-CH₃]⁺ |

| 77 | 10-20 | [C₆H₅]⁺ |

| 91 | 5-15 | [C₇H₇]⁺ |

| 105 | 5-15 | [C₆H₅CO]⁺ |

| 146 | <5 | [M-H₂O-H]⁺ |

| 165 | <5 | [M]⁺ |

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline general procedures for the spectroscopic characterization of this compound.

Sample Preparation

-

For IR and Raman Spectroscopy: Solid samples of this compound can be analyzed directly. For IR spectroscopy, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For Raman spectroscopy, the sample can be placed in a glass capillary or on a microscope slide.

-

For NMR Spectroscopy: For solution-state NMR, the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃). For solid-state NMR, the crystalline powder is packed into a zirconia rotor.

-

For Mass Spectrometry: The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the sample holder and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Raman Spectroscopy Protocol

-

Sample Preparation:

-

Place a small amount of the crystalline powder into a glass capillary tube or onto a microscope slide.

-

-

Instrument Parameters:

-

Spectrometer: Dispersive Raman spectrometer.

-

Excitation Wavelength: 785 nm or 532 nm laser.

-

Laser Power: 10-100 mW (to avoid sample degradation).

-

Spectral Range: 200-3500 cm⁻¹.

-

Integration Time: 1-10 seconds.

-

Number of Accumulations: 10-50.

-

-

Data Acquisition:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum.

-

Process the spectrum to remove background fluorescence if necessary.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation (Solution-State):

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-5 seconds.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to an internal standard (e.g., TMS or the residual solvent peak).

-

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol).

-

-

Gas Chromatography (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C).

-

Carrier Gas: Helium.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

-

Data Acquisition and Analysis:

-

Inject the sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to ephedrine.

-

Compare the obtained mass spectrum with a reference library for identification.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its development as a pharmaceutical ingredient. While specific experimental data for the hemihydrate form is not extensively published, a comprehensive analysis can be achieved by combining IR, Raman, NMR, and Mass Spectrometry. This multi-technique approach, guided by the established crystal structure and compared against the well-characterized anhydrous form and its salts, allows for unambiguous identification, structural elucidation, and quality control. The detailed experimental protocols provided in this guide offer a foundation for researchers to obtain reliable and reproducible spectroscopic data for this compound. Further research to publish a complete set of spectroscopic data for this compound would be a valuable contribution to the pharmaceutical sciences.

References

The Genesis of a Sympathomimetic: A Technical History of Ephedrine Isolation and Synthesis

For Immediate Release

This technical guide provides a comprehensive historical overview of the isolation and synthesis of ephedrine (B3423809), a cornerstone sympathomimetic agent. It is intended for researchers, scientists, and drug development professionals interested in the foundational chemistry and pharmacology of this significant natural product. This document details the initial extraction from its natural source, the first successful chemical synthesis, and the early understanding of its mechanism of action, complete with experimental protocols reconstructed from historical accounts, quantitative data, and process visualizations.

Introduction: From Ma Huang to Modern Medicine

The story of ephedrine begins not in a laboratory, but in the annals of Traditional Chinese Medicine. For centuries, the plant Ephedra sinica, known as Ma Huang (麻黄), was used to treat conditions like asthma and bronchitis.[1] The active principle, ephedrine, however, remained unknown to Western science until the late 19th century. Its subsequent isolation and synthesis marked a pivotal moment in pharmacology, bridging traditional herbal remedies with modern chemical and therapeutic practices.

The journey from a traditional herb to a purified, synthesized pharmaceutical was driven by key scientific figures who not only identified the active compound but also unraveled its therapeutic potential and devised methods for its production, independent of its natural source. This guide chronicles these seminal achievements.

The First Isolation: Nagai Nagayoshi (1885)

The first to isolate the pure alkaloid from Ma Huang was the pioneering Japanese chemist Nagai Nagayoshi in 1885.[1][2] Educated in Germany, Nagai applied Western chemical analysis techniques to traditional Eastern herbal medicines.[2] His work provided the first glimpse into the chemical basis of Ma Huang's therapeutic effects.

Representative Historical Experimental Protocol for Ephedrine Isolation

Objective: To extract and isolate the total alkaloids from the dried stems of Ephedra vulgaris (Ma Huang).

Materials:

-

100g dried and powdered (No. 15 powder) Ma Huang

-

3 N Acetic Acid

-

95% Alcohol (Ethanol)

-

Glacial Acetic Acid

-

Ammonia (B1221849) solution

-

Sodium Carbonate (Soda Ash)

-

Distilled Water

-

Filtration apparatus

-

Evaporation apparatus (e.g., water bath)

-

Separatory funnel

Methodology:

-

Maceration: 100g of powdered Ma Huang is macerated with 150 mL of boiling 3 N acetic acid. The mixture is allowed to stand overnight.

-

Alcoholic Extraction: The acid-macerated plant material is then successively treated over four nights with 200 mL portions of 95% alcohol containing decreasing amounts of glacial acetic acid (e.g., 12.5 mL, 5 mL, 2.5 mL, and 0 mL respectively).

-

Concentration: The combined alcoholic extracts (the marc) are collected and evaporated to a thick syrup using a water bath.

-

Aqueous Extraction: The resulting syrup is extracted with 200 mL of distilled water and filtered to remove insoluble matter.

-

Alkaloid Liberation (Basification): The clear aqueous extract is made alkaline with ammonia solution. Subsequently, 20g of sodium carbonate is added to ensure the complete liberation of the free alkaloid bases from their salts.

-

Solvent Extraction: The alkaline aqueous solution is transferred to a separatory funnel and shaken out with four successive portions of chloroform (75 mL, 50 mL, 25 mL, and 25 mL). The chloroform layers, containing the dissolved alkaloids, are combined.

-

Isolation: The combined chloroform extracts are evaporated to dryness to yield the crude alkaloid residue, primarily consisting of ephedrine and pseudoephedrine.

This acid-base extraction method is a classic technique for alkaloid isolation, leveraging the differential solubility of the alkaloid salts (soluble in water) and the free base (soluble in organic solvents like chloroform).

The First Total Synthesis: Späth and Göhring (1920)

For several decades after its discovery, the sole source of ephedrine was the Ephedra plant. The first to successfully synthesize it in the laboratory, thereby confirming its structure and opening the door to industrial production, were Ernst Späth and R. Göhring in 1920.[3][4] Their multi-step synthesis was a landmark achievement in natural product chemistry.

Experimental Protocol for the Späth and Göhring Synthesis

The original 1920 publication in Monatshefte für Chemie provides the basis for the following detailed protocol. The synthesis begins with simple precursors and culminates in the formation of racemic pseudoephedrine, which is then isomerized to racemic ephedrine.

Objective: To perform the total synthesis of (±)-pseudoephedrine and its subsequent isomerization to (±)-ephedrine.

Materials:

-

Propionaldehyde

-

Bromine

-

Hydrogen Bromide (HBr)

-

Phenylmagnesium bromide (Grignard reagent)

-

Anhydrous Ether

-

Hydrochloric Acid (HCl)

Methodology:

-

Step 1: Synthesis of 1,2-Dibromo-1-methoxypropane.

-

Propionaldehyde is first brominated to yield α-bromopropionaldehyde.

-

This intermediate is then reacted with methanol and hydrogen bromide. This reaction proceeds via the formation of a dibromo-intermediate, with subsequent substitution by a methoxy (B1213986) group to yield 1,2-dibromo-1-methoxypropane.

-

-

Step 2: Grignard Reaction to form 1-Phenyl-1-methoxy-2-bromopropane.

-

The 1,2-dibromo-1-methoxypropane is dissolved in anhydrous ether.

-

This solution is added to a prepared solution of phenylmagnesium bromide (a Grignard reagent) in ether. The Grignard reagent selectively adds to the carbon bearing the methoxy group, displacing one of the bromine atoms and forming a new carbon-phenyl bond.

-

After the reaction, hydrolysis is performed to yield 1-phenyl-1-methoxy-2-bromopropane.

-

-

Step 3: Amination to form 1-Phenyl-1-methoxy-2-methylaminopropane.

-

The bromo-compound from the previous step is reacted with methylamine. The methylamine displaces the remaining bromine atom via nucleophilic substitution to form the corresponding secondary amine.

-

-

Step 4: Demethylation to (±)-Pseudoephedrine.

-

The methoxy group is cleaved by heating the product with a strong acid, such as hydrobromic or hydrochloric acid. This hydrolysis step yields the final hydroxyl group, resulting in the formation of racemic pseudoephedrine ((±)-pseudoephedrine).

-

-

Step 5: Isomerization to (±)-Ephedrine.

-

The (±)-pseudoephedrine is heated with 25% hydrochloric acid. This treatment causes an inversion of configuration at one of the chiral centers, converting the pseudoephedrine (with a threo configuration) into the more thermodynamically stable ephedrine (with an erythro configuration).

-

The racemic ephedrine can then be isolated and purified.

-

Quantitative Data from Historical Records

Quantitative analysis from early 20th-century experiments provides valuable context for the efficiency of these pioneering methods. Yields were often variable depending on the quality of the plant material and the specifics of the extraction or synthesis protocol.

| Parameter | Method/Source | Result/Yield | Reference/Year |

| Isolation | |||

| Total Alkaloid Content | Ephedra vulgaris (Ma Huang) | 0.2% to 2.5% of dry weight | General |

| Total Alkaloid Yield | Hot Extraction with Acetic Acid | 1.33% | Chen (1927) |

| Synthesis | |||

| (±)-Ephedrine & (±)-Pseudoephedrine Mix | Reduction of α-methylaminopropiophenone (NaBH₄) | 93.8% | Patent (Modern) |

| (±)-Ephedrine & (±)-Pseudoephedrine Mix | Reduction of α-methylaminopropiophenone (KBH₄) | 95.6% | Patent (Modern) |

Elucidation of the Pharmacological Mechanism

Although Nagai isolated ephedrine in 1885, its therapeutic potential was largely overlooked in the West until the work of K.K. Chen and Carl F. Schmidt at Peking Union Medical College in the 1920s.[5][6] Their systematic pharmacological studies were the first to fully characterize its effects and establish its clinical utility.

They demonstrated that ephedrine produced physiological effects similar to adrenaline (epinephrine), terming it a "sympathomimetic" agent.[5] Their key findings included:

-

Cardiovascular Effects: Ephedrine caused a sustained increase in blood pressure and stimulated heart rate.[5]

-

Bronchodilation: It relaxed bronchial smooth muscle, explaining its traditional use in treating asthma.[5]

-

Oral Efficacy and Duration: Crucially, unlike adrenaline, ephedrine was effective when taken orally and had a much longer duration of action.

The historical understanding of its mechanism was that it acted on the sympathetic nervous system to mimic the effects of adrenaline. While modern pharmacology understands this to be a "mixed-acting" sympathomimetic—acting both directly on adrenergic receptors and indirectly by promoting norepinephrine (B1679862) release—the foundational discovery by Chen and Schmidt laid the groundwork for the entire class of sympathomimetic drugs.[7]

Conclusion

The history of ephedrine's isolation and synthesis is a compelling narrative of scientific discovery, spanning continents and scientific disciplines. From Nagai Nagayoshi's initial isolation that brought a traditional remedy into the realm of chemical science, to Späth and Göhring's synthetic triumph that freed its production from botanical constraints, the development of ephedrine was a critical step in the evolution of pharmacology. The subsequent elucidation of its sympathomimetic action by Chen and Schmidt firmly established its place in the modern pharmacopeia and paved the way for the development of numerous related drugs. This foundational work continues to be relevant for scientists engaged in natural product chemistry, drug synthesis, and pharmacological research.

References

- 1. researchgate.net [researchgate.net]

- 2. Harnessing the Power of Ma Huang: A Scientific Approach to Ephedrine Extraction and Its Applications [greenskybio.com]

- 3. library.sciencemadness.org [library.sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. Ko Kuei Chen: a pioneer of modern pharmacological research in China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ephedrine: direct, indirect or mixed acting sympathomimetic? - | Semantic Scholar [semanticscholar.org]

- 7. scribd.com [scribd.com]

The Biological Activity of Ephedrine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction